molecular formula C9H10BrNO3 B8159204 1-Bromo-2-isopropoxy-3-nitrobenzene

1-Bromo-2-isopropoxy-3-nitrobenzene

Cat. No.: B8159204
M. Wt: 260.08 g/mol
InChI Key: QOPKYHXJEDTKJQ-UHFFFAOYSA-N
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Description

Contextual Significance of Highly Functionalized Aromatic Systems in Chemical Research

Highly functionalized aromatic systems are of paramount importance in chemical research and industry. They serve as crucial intermediates in the synthesis of complex molecules, including polymers, dyes, and pharmaceuticals. acs.orgnih.gov The presence of multiple substituents on a benzene (B151609) ring allows for fine-tuning of the molecule's electronic properties, solubility, and reactivity, enabling chemists to design compounds with specific desired characteristics. The reduction of substituted nitroarenes, for instance, is a key step in the production of anilines, which are foundational materials for many industrial products. acs.orgnih.gov The strategic placement of functional groups can also direct subsequent chemical transformations to specific positions on the aromatic ring, a critical aspect in multi-step synthetic pathways. libretexts.org

Overview of Brominated and Nitrated Aromatic Compounds

Brominated and nitrated aromatic compounds are characterized by the presence of one or more bromine atoms and nitro groups (–NO₂) attached to an aromatic ring. numberanalytics.com The introduction of these groups is typically achieved through electrophilic aromatic substitution (EAS). rutgers.edumsu.edu

Nitration involves the reaction of an aromatic ring with a mixture of concentrated nitric acid and sulfuric acid. rutgers.edumasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzene ring. masterorganicchemistry.comlibretexts.org The nitro group is a strong electron-withdrawing group and is considered a deactivating, meta-directing substituent in subsequent electrophilic substitution reactions. chemguide.co.uk

Bromination is accomplished by treating the aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). rutgers.edu The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the aromatic ring. libretexts.org Halogens like bromine are deactivating yet ortho-, para-directing substituents.

The synthesis of polysubstituted benzenes containing both nitro and bromo groups requires careful strategic planning of the reaction sequence to ensure the desired isomeric product is obtained. libretexts.org For example, the nitration of bromobenzene (B47551) primarily yields a mixture of ortho- and para-bromonitrobenzene, while the bromination of nitrobenzene (B124822) yields mainly meta-bromonitrobenzene due to the directing effects of the initial substituent. msu.edu

Table 1: Properties of Related Bromonitrobenzene Isomers

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
1-Bromo-2-nitrobenzene (B46134) 577-19-5 BrC₆H₄NO₂ 202.01 40-42 sigmaaldrich.comsigmaaldrich.com 261 sigmaaldrich.com

Structural Classification and Research Landscape of Isopropoxy-Substituted Benzenes

Isopropoxy-substituted benzenes belong to the class of alkyl aryl ethers. The isopropoxy group (–OCH(CH₃)₂) consists of an isopropyl group linked to the benzene ring via an oxygen atom. Like other alkoxy groups, the isopropoxy group is an activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions. quora.com The oxygen atom's lone pairs can donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate (sigma complex) formed during ortho and para attack. rutgers.edu

The presence of the bulky isopropyl group can introduce steric hindrance, which may influence the kinetics of reactions and the ratio of ortho to para substituted products. vulcanchem.com The research landscape for these compounds often involves their use as intermediates in the synthesis of more complex molecules where the ether linkage provides a stable, yet potentially cleavable, connection point. ontosight.ai For example, compounds like 2,4-dimethoxy-1-isopropoxybenzene have been utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

In the specific case of 1-Bromo-2-isopropoxy-3-nitrobenzene , the benzene ring is trisubstituted. The directing effects of the three substituents are in opposition. The isopropoxy group directs incoming electrophiles to the ortho and para positions (positions 4 and 6), while the nitro and bromo groups direct to the meta positions relative to themselves. The interplay of these electronic and steric effects makes the synthesis and further reaction of such a molecule a complex but interesting challenge in synthetic organic chemistry.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Type Activating/Deactivating Directing Effect
-NO₂ (Nitro) Electron-Withdrawing Strongly Deactivating Meta
-Br (Bromo) Halogen Deactivating Ortho, Para

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-nitro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-6(2)14-9-7(10)4-3-5-8(9)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPKYHXJEDTKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 1 Bromo 2 Isopropoxy 3 Nitrobenzene

Retrosynthetic Analysis of the 1-Bromo-2-isopropoxy-3-nitrobenzene Scaffold

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inwordpress.com This process involves breaking bonds (disconnections) and converting one functional group into another (functional group interconversion or FGI). lkouniv.ac.in

Disconnection Strategies for Aromatic Ether Linkages

The most logical disconnection for an aromatic ether, such as the isopropoxy group in the target molecule, is the carbon-oxygen (C-O) bond. slideshare.net This disconnection corresponds to the reverse of a Williamson ether synthesis, a reliable method for forming ethers. slideshare.net

This leads to two primary synthons: an aryloxide anion and an isopropyl cation, or an aryl cation and an isopropoxide anion. The more practical and common approach involves the nucleophilic aryloxide. The synthetic equivalents for these synthons would be a substituted phenol (B47542) (specifically, 2-bromo-6-nitrophenol) and an isopropyl electrophile (like 2-bromopropane (B125204) or isopropyl tosylate). This disconnection is highly strategic as it simplifies the target molecule to a disubstituted benzene (B151609), which may be more readily accessible.

Approaches for Ortho-Bromination and Nitro-Group Installation on Aromatic Rings

Further deconstruction of the 2-bromo-6-nitrophenol (B84729) intermediate requires considering the installation of the bromo and nitro groups. The relative orientation of these groups (ortho to each other) is a key challenge. The order of these electrophilic aromatic substitution (EAS) reactions is critical due to the directing effects of the substituents. pressbooks.publibretexts.org

Route A: Nitration then Bromination: Starting with phenol, nitration would yield a mixture of 2-nitrophenol and 4-nitrophenol. The hydroxyl group is a strongly activating ortho-, para-director. libretexts.org Separation of the 2-nitrophenol isomer followed by bromination would be the next step. The hydroxyl group's directing effect would favor bromination at the 4- and 6-positions. The nitro group is a deactivating meta-director. pressbooks.pub Therefore, bromination of 2-nitrophenol would be expected to yield primarily 4-bromo-2-nitrophenol and 6-bromo-2-nitrophenol (the desired precursor).

Route B: Bromination then Nitration: Starting with phenol, bromination tends to produce a mixture of ortho- and para-bromophenol, and can even lead to polybromination due to the high activation of the ring by the hydroxyl group. Assuming 2-bromophenol (B46759) can be isolated, the subsequent nitration step must be considered. Both the hydroxyl group (ortho-, para-directing) and the bromine atom (ortho-, para-directing) would direct the incoming nitro group. libretexts.org The powerful directing effect of the hydroxyl group would likely lead to nitration at the 4- and 6-positions, yielding 2-bromo-4-nitrophenol (B183087) and the desired 2-bromo-6-nitrophenol.

Achieving specific ortho-bromination can be challenging. Specialized methods, such as using a bulky blocking group that can be later removed, have been developed to enhance ortho-selectivity in certain aromatic systems. researchgate.net

Direct Synthesis Routes to this compound

Direct synthesis involves constructing the molecule in a forward manner from selected starting materials. The success of these routes hinges on controlling the regioselectivity of each reaction step.

Nitration Protocols for Brominated Isopropoxybenzenes

This approach would commence with a brominated isopropoxybenzene, such as 1-bromo-2-isopropoxybenzene (B1288977). In an electrophilic aromatic substitution like nitration, the directing effects of the existing substituents determine the position of the incoming nitro group.

The isopropoxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. libretexts.orglibretexts.org When multiple substituents are present, the most activating group generally controls the regiochemical outcome. masterorganicchemistry.com Therefore, the isopropoxy group would be the dominant directing group.

The positions ortho and para to the isopropoxy group are C4 and C6. The C6 position is sterically hindered by the adjacent bromine atom. The C4 position is also ortho to the bromine atom. The C3 position, required for the target molecule, is ortho to the bromine but meta to the isopropoxy group. Therefore, direct nitration of 1-bromo-2-isopropoxybenzene is expected to yield primarily 1-bromo-2-isopropoxy-4-nitrobenzene and 1-bromo-2-isopropoxy-6-nitrobenzene, with the desired 3-nitro isomer being a minor product, if formed at all.

Halogenation Strategies on Nitro-Isopropoxybenzenes

An alternative strategy involves the bromination of a nitro-isopropoxybenzene, for instance, 1-isopropoxy-2-nitrobenzene. In this case, the directing effects of the isopropoxy group (ortho-, para-director) and the nitro group (meta-director) must be considered.

The isopropoxy group directs incoming electrophiles to the C4 and C6 positions.

The nitro group directs incoming electrophiles to the C4 and C6 positions (which are meta to it).

In this scenario, the directing effects of both groups are cooperative, strongly favoring substitution at the C4 and C6 positions. Bromination of 1-isopropoxy-2-nitrobenzene would therefore not be a viable route to synthesize this compound, as it would preferentially yield 1-isopropoxy-2-nitro-4-bromobenzene or 1-isopropoxy-2-nitro-6-bromobenzene.

Etherification Methods Utilizing Substituted Bromonitrophenols

The most promising and regiochemically controlled route to this compound is the etherification of 2-bromo-6-nitrophenol. This method, an application of the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an isopropyl halide.

The synthesis of the analogous methyl ether, 1-bromo-2-methoxy-3-nitrobenzene (B505902), has been reported via the methylation of 2-bromo-6-nitrophenol. chemicalbook.com In this procedure, the phenol is treated with a methylating agent in the presence of a base. A similar protocol can be applied for the synthesis of the target isopropoxy compound. The reaction involves deprotonation of the acidic phenolic proton with a base (e.g., potassium carbonate) to form the nucleophilic phenoxide, which then displaces a leaving group from an isopropyl electrophile (e.g., 2-bromopropane or 2-iodopropane).

Table 1: Proposed Reaction Conditions for the Synthesis of this compound via Etherification

ParameterConditionPurpose
Starting Material 2-Bromo-6-nitrophenolProvides the core aromatic scaffold.
Alkylation Agent 2-Bromopropane or 2-IodopropaneSource of the isopropyl group.
Base Potassium Carbonate (K₂CO₃)Deprotonates the phenol to form the active nucleophile.
Solvent Acetone (B3395972) or Dimethylformamide (DMF)Provides a medium for the reaction.
Temperature RefluxTo ensure a sufficient reaction rate.

This synthetic route is advantageous because the substitution pattern is pre-determined by the choice of the starting phenol, 2-bromo-6-nitrophenol, thus avoiding issues with regioselectivity common in electrophilic aromatic substitution on substituted rings.

Williamson Ether Synthesis in Substituted Arenes

The Williamson ether synthesis is a cornerstone method for preparing ethers and is highly applicable for the synthesis of this compound. byjus.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgscienceinfo.com The synthesis involves the reaction of a phenoxide ion with a suitable alkyl halide. byjus.com

In this specific case, the logical precursor is 2-bromo-6-nitrophenol. The phenolic proton of this substrate is acidic and can be removed by a base to form the corresponding 2-bromo-6-nitrophenoxide ion. This phenoxide then acts as a nucleophile, attacking an isopropyl electrophile to form the desired ether product. youtube.com

The general steps are:

Deprotonation: Treatment of 2-bromo-6-nitrophenol with a suitable base to generate the nucleophilic phenoxide.

Nucleophilic Attack: Introduction of an isopropyl halide, which is attacked by the phenoxide to form the ether bond and a salt byproduct.

Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH). masterorganicchemistry.com Aprotic polar solvents like acetone or N,N-dimethylformamide (DMF) are often employed as they effectively solvate the cation of the base without interfering with the nucleophile, thus promoting the reaction rate. byjus.comscienceinfo.com An analogous synthesis of 1-bromo-2-methoxy-3-nitrobenzene from 2-bromo-6-nitrophenol using potassium carbonate in acetone provides a well-documented procedural model. chemicalbook.com

Table 1: Reaction Components for Williamson Ether Synthesis
RoleCompound NameFormulaKey Considerations
Aryl Precursor 2-Bromo-6-nitrophenolC₆H₄BrNO₃The starting phenol that is converted into the nucleophile.
Base Potassium CarbonateK₂CO₃A moderately strong base sufficient to deprotonate the phenol.
Solvent AcetoneC₃H₆OA polar aprotic solvent that facilitates the SN2 reaction.
Alkylating Agent 2-BromopropaneC₃H₇BrThe source of the isopropyl group. (See Section 2.2.3.2 for details).
Alkylation Reactions with Isopropyl Halides

The choice of the alkylating agent is critical in the Williamson ether synthesis. For introducing an isopropoxy group, an isopropyl halide such as 2-bromopropane or 2-iodopropane is required. However, the use of secondary alkyl halides introduces a potential competing side reaction: elimination (E2 mechanism). byjus.commasterorganicchemistry.com

The alkoxide ion is not only a potent nucleophile but also a strong base. pw.live When reacting with a secondary halide, the alkoxide can abstract a beta-proton from the alkyl halide, leading to the formation of an alkene (propene in this case) instead of the desired ether. pw.liveorganicchemistrytutor.com This competition between SN2 (substitution) and E2 (elimination) pathways is a significant consideration. masterorganicchemistry.com

To favor the desired SN2 reaction and maximize the yield of this compound, reaction conditions must be carefully controlled:

Temperature: Lower temperatures generally favor substitution over elimination.

Base: Using a less sterically hindered base for the initial deprotonation can be beneficial.

Leaving Group: Iodides are better leaving groups than bromides, which can increase the rate of the SN2 reaction, but this does not necessarily suppress the competing E2 reaction.

Table 2: Comparison of Isopropyl Halides and Competing Reactions
Isopropyl HalideReaction PathwayProductNotes
2-BromopropaneSN2 (Desired) This compoundThe intended ether synthesis pathway.
E2 (Side Reaction) PropeneA common competing reaction with secondary halides and strong bases.
2-IodopropaneSN2 (Desired) This compoundFaster SN2 rate due to a better leaving group.
E2 (Side Reaction) PropeneElimination remains a significant competing pathway.

Multi-Step Convergent and Divergent Synthetic Pathways

Beyond direct etherification, the synthesis of this compound can be approached through more complex, multi-step sequences. These pathways allow for greater flexibility and can be designed to build the molecule from simpler, more readily available starting materials.

Sequential Functional Group Interconversions on the Benzene Ring

A retrosynthetic analysis suggests that the target molecule can be constructed by performing a series of functional group interconversions on a simpler aromatic precursor. The key is the strategic introduction of the bromo, nitro, and isopropoxy (or hydroxyl) groups in the correct ortho/meta relationship.

One plausible synthetic route could begin with the nitration of a suitable phenol, followed by bromination. The directing effects of the hydroxyl and nitro groups must be carefully considered to achieve the desired 1,2,3-substitution pattern. For instance, starting with 2-aminophenol, one could perform a Sandmeyer-type reaction to introduce the bromine atom, followed by oxidation of the amino group or a separate nitration step.

A well-defined laboratory procedure exists for the synthesis of the precursor 2-bromo-3-nitrophenol from 2-amino-3-nitrophenol via a Sandmeyer reaction, involving diazotization with sodium nitrite followed by displacement with cuprous bromide. chemicalbook.com Another route involves the bromination of nitrobenzene (B124822), which can be achieved using bromine and a catalyst like iron powder, to yield m-bromonitrobenzene. orgsyn.org Subsequent functional group manipulations would be required to introduce the hydroxyl group at the C2 position.

Table 3: Illustrative Pathway for Precursor Synthesis (2-Bromo-6-nitrophenol)
StepReaction TypeStarting MaterialKey ReagentsProduct
1 Electrophilic NitrationPhenolHNO₃, H₂SO₄Mixture of 2-Nitrophenol and 4-Nitrophenol
2 SeparationMixture from Step 1Steam Distillation2-Nitrophenol
3 Electrophilic Bromination2-NitrophenolBr₂, FeBr₃2-Bromo-6-nitrophenol
4 Etherification 2-Bromo-6-nitrophenolK₂CO₃, 2-BromopropaneThis compound

Catalytic Coupling Reactions for Aromatic C-X Bond Formation

Modern organometallic catalysis offers powerful alternatives for forming the C-O (ether) or C-Br bonds required for the target molecule. These methods often provide high yields and functional group tolerance under milder conditions than classical methods.

Palladium-catalyzed cross-coupling reactions are versatile tools for C-C, C-N, and C-O bond formation. A Buchwald-Hartwig amination-type reaction could be adapted for C-O bond formation. This approach could involve coupling a precursor like 1,2-dibromo-3-nitrobenzene (B2914482) with sodium isopropoxide. The reaction would require a suitable palladium catalyst and a specialized phosphine (B1218219) ligand to facilitate the reductive elimination step that forms the ether bond. Research has shown that palladium catalysts can effectively couple various nucleophiles with aryl bromides, including highly acidic substrates like nitroacetates, demonstrating their utility with electron-deficient systems. nih.gov

The catalytic cycle for such a reaction typically involves:

Oxidative addition of the aryl bromide to the Pd(0) catalyst.

Ligand exchange with the isopropoxide.

Reductive elimination to form the final product and regenerate the Pd(0) catalyst.

Table 4: Representative Components for Pd-Catalyzed C-O Coupling
ComponentExampleFunction
Aryl Halide 1,2-Dibromo-3-nitrobenzeneElectrophilic partner
Nucleophile Sodium isopropoxideSource of the isopropoxy group
Pd Pre-catalyst Pd₂(dba)₃Source of the active Pd(0) catalyst
Ligand t-BuXPhosStabilizes the Pd center and facilitates the catalytic cycle
Base Cs₂CO₃ or NaOt-BuActivates the nucleophile and aids in the catalytic cycle

Copper-mediated reactions, particularly the Ullmann condensation, are a classical alternative for the synthesis of aryl ethers. wikipedia.orgsynarchive.com Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under much milder conditions. nih.govmdpi.com

A potential Ullmann-type synthesis of this compound could involve the reaction of 2-bromo-6-nitrophenol with an isopropyl source in the presence of a copper catalyst and a base. Alternatively, one could couple 1,2-dibromo-3-nitrobenzene with isopropanol (B130326) or its corresponding alkoxide. The presence of the electron-withdrawing nitro group on the aryl halide can activate the substrate for nucleophilic attack, which is beneficial for this type of reaction. wikipedia.org Recent protocols have demonstrated efficient Ullmann-type C-O bond formation using various copper(I) or copper(II) species as catalysts, often without the need for specialized ligands, particularly when using environmentally benign solvents. nih.gov

Table 5: Comparison of Ullmann Condensation Conditions
Condition TypeTemperatureCatalystBaseSolvent
Classical > 200 °CStoichiometric Copper PowderK₂CO₃High-boiling polar solvents (e.g., DMF, Nitrobenzene)
Modern 80 - 120 °CCatalytic Cu(I) or Cu(II) salts (e.g., CuI)Cs₂CO₃, K₂CO₃DMF, DMSO, Deep Eutectic Solvents

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of Substituted Aryl Ethers

The synthesis of substituted aryl ethers, such as this compound, typically involves the Williamson ether synthesis or related nucleophilic aromatic substitution (SNAr) reactions. The efficiency and yield of these reactions are highly dependent on a precise combination of factors, including the choice of base, solvent, temperature, and catalyst.

Research into the synthesis of aryl ethers demonstrates that careful optimization of these parameters is crucial. For instance, in the O-alkylation of phenols, the reactivity is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group present in the precursor to this compound, activate the ring towards nucleophilic attack, often allowing the reaction to proceed under milder conditions. scientificupdate.com

Key Optimization Parameters:

Base Selection: The choice of base is critical for the deprotonation of the phenolic precursor, forming the more nucleophilic phenoxide ion. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu). scientificupdate.comorganic-chemistry.orgbeilstein-journals.orgacs.org Studies have shown that stronger bases can lead to faster reaction rates, but also risk side reactions. For example, using potassium tert-butoxide in DMF with dropwise addition has been shown to significantly increase the yield of aryl ethers from chloroaromatics. scientificupdate.com

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often employed as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. scientificupdate.comorganic-chemistry.orgacs.org Research has identified DMSO as a particularly effective solvent in microwave-assisted syntheses, leading to high yields in short reaction times. organic-chemistry.org

Temperature and Reaction Time: Reaction temperature directly impacts the rate of synthesis. While higher temperatures generally accelerate the reaction, they can also lead to decomposition of reactants or products. paspk.org Optimized procedures often seek the lowest effective temperature to maintain selectivity and yield. For instance, lowering the temperature from 40°C to 20°C during the nitration of phenols can increase the yield from 54% to 72%. paspk.org The advent of microwave-assisted synthesis has dramatically reduced reaction times from hours to mere minutes. organic-chemistry.org

Catalysis: While traditional Williamson ether synthesis may not require a catalyst, copper-based catalysts are often used in Ullmann-type coupling reactions, especially for less reactive aryl halides. acs.orgjsynthchem.com The development of ligand-free and catalyst-free systems, however, represents a significant advancement, simplifying the process and reducing costs and potential metal contamination. organic-chemistry.org

The following table summarizes optimized conditions found in the synthesis of various substituted aryl ethers, providing insights applicable to the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Substituted Aryl Ether Synthesis
Reactants Base Solvent Temperature Reaction Time Yield Catalyst
Nitroarenes and Phenols K2CO3 DMSO Microwave Irradiation 8–11 min Up to 92% None
4-Chloronitrobenzene and EtOH KOtBu DMF <10 min Room Temp. 97% None
Halogenated ferrocenes and Phenols Cs2CO3 NMP 110 °C Not Specified Good to High CuI/TMHD
Phenols and Halothane KOH Not Specified Mild Conditions Not Specified Moderate to Good None
2-Bromo-6-nitrophenol and Iodomethane K2CO3 Acetone Reflux Overnight 97% None

Green Chemistry Principles in the Synthesis of Halogenated Nitrobenzene Derivatives

The synthesis of halogenated nitrobenzene derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. jetir.org This involves developing methodologies that use less hazardous substances, employ safer solvents, improve energy efficiency, and minimize waste. jetir.org

Application of Green Chemistry Principles:

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a key green technology. organic-chemistry.org It offers significant advantages over conventional heating, including dramatically reduced reaction times, lower energy consumption, and often higher yields. This method avoids the use of high-boiling point solvents and long reaction times, contributing to a more sustainable process. organic-chemistry.org

Safer Solvents and Reagents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. jetir.orgacs.org Research has explored the use of bio-based solvents like Cyrene as a sustainable alternative to traditional polar aprotic solvents. acs.org Furthermore, developing catalyst-free and ligand-free reaction systems eliminates the need for potentially toxic and expensive heavy metal catalysts and ligands, simplifying purification and reducing waste. organic-chemistry.org The use of reagents like dibromohydantoin for bromination in sulfuric acid offers milder reaction conditions compared to traditional methods using elemental bromine.

Atom Economy and Waste Reduction: Green synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. jetir.org Solvent-free (neat) reaction conditions, where achievable, represent an ideal scenario, completely eliminating solvent waste. uni-lj.siresearchgate.net For instance, the regioselective chlorination of 2-Amino-4H-pyrans can be performed under neat conditions. uni-lj.si

Catalytic Strategies: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. While some modern methods for aryl ether synthesis are catalyst-free, other green approaches focus on developing highly active catalysts that can be used in small quantities and recovered after the reaction. This minimizes waste and the use of resources.

The table below highlights several green chemistry approaches relevant to the synthesis of halogenated nitroaromatic compounds.

Table 2: Green Chemistry Approaches in Halogenated Nitroaromatic Synthesis
Green Principle Approach Specific Example Benefit
Energy Efficiency Microwave-Assisted Synthesis Coupling of nitroarenes and phenols Reduces reaction time from hours to minutes, lowers energy use. organic-chemistry.org
Safer Solvents Use of Bio-based Solvents Rhodium(III)-catalyzed C–H alkynylation of indoles in Cyrene Replaces toxic and volatile organic solvents with a sustainable alternative. acs.org
Waste Prevention Catalyst-Free Synthesis Synthesis of nonsymmetrical diaryl ethers Eliminates the need for metal catalysts, simplifying purification and preventing metal waste. organic-chemistry.org
Safer Reagents Alternative Halogenating Agents Indole-catalyzed bromination Avoids harsh conditions and oxidative side-reactions, especially for sensitive substrates like thioarenes. rsc.org
Atom Economy Solvent-Free Reactions Mechanochemical oxidation of anilines Avoids bulk solvents, reducing waste and simplifying product isolation. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more efficient, safer, and environmentally benign.

Reactivity and Mechanistic Investigations of 1 Bromo 2 Isopropoxy 3 Nitrobenzene

Electrophilic Aromatic Substitution Reactions on the Nitrobenzene (B124822) Core

Electrophilic aromatic substitution (EAS) is a foundational reaction type for benzene (B151609) and its derivatives. However, the reaction's feasibility and outcome on a polysubstituted ring like 1-Bromo-2-isopropoxy-3-nitrobenzene are complex.

The position of an incoming electrophile is directed by the substituents already present on the ring. Each group on this compound exerts its own directing effect, creating a competitive scenario.

Isopropoxy Group (-OCH(CH₃)₂): This is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. youtube.comyoutube.com This is due to its ability to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. youtube.comlibretexts.org

Bromine Atom (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic. msu.edu However, they are ortho, para-directors because their lone pair electrons can participate in resonance stabilization of the arenium ion intermediate when attack occurs at these positions. libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. Its strong electron-withdrawing nature, through both induction and resonance, significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles. quora.comyoutube.com The nitro group is a meta-director, as it deactivates the ortho and para positions to a greater extent than the meta position. quora.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the this compound ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is an important method for introducing nucleophiles onto an aromatic ring. wikipedia.org

The SNAr mechanism is favored when strong electron-withdrawing groups are present on the aromatic ring, particularly when they are positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org In this compound, the nitro group is positioned ortho to the bromine atom. This arrangement is ideal for activating the ring towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com The electron-withdrawing nitro group is crucial because it delocalizes and stabilizes the negative charge of this intermediate through resonance. wikipedia.orglibretexts.org This stabilization lowers the activation energy of the first, rate-determining step, thereby facilitating the reaction. wikipedia.org

The second step of the SNAr mechanism involves the departure of the leaving group, which restores the aromaticity of the ring. A good leaving group is one that can readily depart and is stable on its own. Halides are common leaving groups in SNAr reactions. numberanalytics.com

The ability of the leaving group to be displaced is influenced by its electronegativity and the strength of the carbon-halogen bond. In SNAr reactions, the rate-determining step is the nucleophilic attack, not the cleavage of the C-X bond. nih.govstackexchange.com The leaving group's ability to withdraw electron density inductively enhances the electrophilicity of the carbon it is attached to, facilitating the initial attack. The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I, which is inverted from the order seen in SN2 reactions. wikipedia.orgnih.gov Bromine is an effective leaving group in this process. nih.govacs.org

Transformations Involving the Nitro Group

The nitro group itself is a versatile functional group that can undergo various chemical transformations. The most common and synthetically useful of these is reduction. numberanalytics.comacs.org

The reduction of an aromatic nitro group to a primary amine (an aniline) is a fundamental transformation in organic synthesis. acs.orgyoutube.com This reaction converts this compound into 3-Bromo-2-isopropoxy-aniline. This transformation is typically achieved using a variety of reducing agents. Classic methods include the use of metals in acidic conditions, such as iron, tin, or zinc with hydrochloric acid (e.g., Fe/HCl). youtube.com Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd-C), is also a very common and clean method for this reduction. youtube.comrsc.org Numerous other reagents have been developed for this purpose, offering different levels of chemoselectivity and milder reaction conditions. nih.govorganic-chemistry.org The resulting aniline (B41778) is a valuable synthetic intermediate, as the amino group can be further modified, for instance, through diazotization reactions to introduce a wide range of other functional groups. libretexts.orgyoutube.com

Reduction Reactions to Amino-Substituted Benzenes

The conversion of the nitro group in this compound to an aniline derivative is a pivotal transformation in the synthesis of various complex molecules. This reduction can be achieved through several methods, each with its own set of advantages and limitations.

Catalytic hydrogenation stands as a clean and efficient method for the reduction of nitroarenes. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out under mild to moderate pressures of hydrogen and at temperatures ranging from ambient to slightly elevated.

For the specific case of this compound, the choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the bromo substituent. While palladium-based catalysts are highly effective for nitro group reduction, they can sometimes lead to dehalogenation, particularly at higher temperatures and hydrogen pressures. Therefore, careful optimization of the reaction parameters is essential to achieve the desired 2-bromo-6-isopropoxyaniline.

Table 1: Illustrative Catalytic Hydrogenation Conditions for Nitroarene Reduction This table presents typical conditions for the reduction of nitroarenes, which can be adapted for this compound.

Catalyst Solvent Temperature (°C) Pressure (atm) Typical Substrate
10% Pd/C Ethanol (B145695) 25-50 1-5 Nitrobenzene
5% Pt/C Methanol 25 1 Substituted Nitrobenzenes

Chemoselective reduction methods are employed when the substrate contains other reducible functional groups, such as the bromo substituent in this compound, that need to be preserved. These methods utilize reducing agents that specifically target the nitro group under milder conditions than catalytic hydrogenation.

Common reagents for the chemoselective reduction of nitroarenes include metals in acidic media, such as iron in acetic acid (Fe/CH₃COOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). Sodium dithionite (B78146) (Na₂S₂O₄) is another effective reagent for this purpose, often used in a biphasic system of water and an organic solvent. These methods are generally tolerant of a wide range of functional groups, making them particularly suitable for the selective reduction of this compound to its corresponding aniline without debromination.

Table 2: Common Reagents for Chemoselective Nitro Group Reduction This table outlines common reagents for the chemoselective reduction of nitroarenes, applicable to this compound.

Reagent Solvent(s) Typical Conditions
Fe/NH₄Cl Ethanol/Water Reflux
SnCl₂·2H₂O Ethanol Reflux

Other Nitro Group Derivatizations

Beyond reduction to the amine, the nitro group of this compound can, in principle, undergo other transformations. For instance, partial reduction can lead to the formation of nitroso or hydroxylamino derivatives, which are valuable intermediates in their own right. However, achieving such partial reductions often requires careful control of the reducing agent and reaction conditions.

Furthermore, the nitro group can participate in nucleophilic aromatic substitution reactions, although the presence of the deactivating bromo and isopropoxy groups might render the aromatic ring less susceptible to such reactions.

Reactions of the Isopropoxy Moiety

The isopropoxy group, while generally stable, can be subjected to specific chemical transformations, primarily involving the cleavage of the ether linkage or, less commonly, reactions of the isopropyl group itself.

Cleavage Reactions of Alkyl Aryl Ethers

The cleavage of the ether bond in this compound would yield the corresponding phenol (B47542), 2-bromo-6-nitrophenol (B84729). This transformation is typically achieved under harsh conditions using strong acids or Lewis acids.

A common reagent for the dealkylation of aryl ethers is boron tribromide (BBr₃). This powerful Lewis acid readily coordinates to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the isopropyl group, leading to the cleavage of the C-O bond. Another classical method involves heating the ether with a strong protic acid such as hydrobromic acid (HBr) or hydroiodic acid (HI). The choice of reagent and conditions must be made with consideration for the other functional groups present in the molecule to avoid undesired side reactions.

Functional Group Transformations of the Isopropyl Group

Direct functionalization of the isopropyl group in this compound is generally challenging due to the high stability of the C-H bonds of the alkyl group. Reactions targeting the isopropyl group would likely require harsh conditions that could compromise the integrity of the rest of the molecule.

Hypothetically, free-radical halogenation could introduce a halogen atom at the tertiary carbon of the isopropyl group, but such a reaction would likely be unselective and could lead to a mixture of products. Therefore, transformations of the isopropoxy moiety are predominantly focused on its cleavage rather than the modification of the isopropyl group itself.

Metal-Mediated and Catalytic Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, with the Suzuki-Miyaura and Buchwald-Hartwig amination reactions being prominent examples. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling facilitates the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. organic-chemistry.orgscielo.br For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl, alkyl, alkenyl, or alkynyl groups at the C-1 position. organic-chemistry.org The reaction is known for its mild conditions and tolerance of various functional groups, including the nitro group present in the substrate. nih.gov Research on other substituted ortho-bromoanilines and nitrobenzenes has shown that catalysts like Pd(OAc)₂ or Pd₂(dba)₃, paired with phosphine (B1218219) ligands such as P(t-Bu)₃ or PCy₃, and a base like K₃PO₄ or KF, are effective. organic-chemistry.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would convert this compound into the corresponding N-substituted aniline derivative. The choice of catalyst, typically a palladium source like Pd(OAc)₂, and a sterically hindered phosphine ligand (e.g., X-Phos) is crucial for high yields. nih.gov A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly employed. rsc.org The reaction is generally tolerant of electron-withdrawing groups like the nitro substituent, although the specific conditions may need optimization. libretexts.org

Below is a table summarizing typical conditions for these cross-coupling reactions.

Reaction Type Coupling Partner Catalyst System Base Solvent Typical Product
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene2-isopropoxy-3-nitro-1,1'-biphenyl
Suzuki-MiyauraAlkylboronic esterPd₂(dba)₃ / X-PhosKFTHF/H₂O1-Alkyl-2-isopropoxy-3-nitrobenzene
Buchwald-HartwigPrimary/Secondary AminePd(OAc)₂ / X-PhosNaOtBuTolueneN-Alkyl/Aryl-2-isopropoxy-3-nitroaniline
Buchwald-HartwigAmmonia EquivalentPd₂(dba)₃ / BINAPLiHMDSDioxane2-Isopropoxy-3-nitroaniline

This table presents illustrative examples based on established methodologies for similar substrates.

The nitro group is one of the most versatile functional groups, and its reduction opens pathways to a variety of other functionalities, most notably amines. The primary challenge in the reduction of the nitro group in this compound is to achieve chemoselectivity, leaving the carbon-bromine bond intact for subsequent reactions.

Catalytic hydrogenation is a common method for nitro group reduction. While standard catalysts like Palladium on carbon (Pd/C) can be effective, they also risk causing hydrodebromination (loss of the bromine atom). commonorganicchemistry.com A more selective choice is often Raney nickel , which is known to preferentially reduce nitro groups in the presence of aryl halides. commonorganicchemistry.com

Alternatively, metal-based reducing agents in acidic or neutral media provide a mild and selective route. Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in ethanol or ethyl acetate (B1210297) are widely used for the selective reduction of aromatic nitro compounds without affecting sensitive groups like halides. commonorganicchemistry.comresearchgate.net These methods are advantageous as they avoid the high pressures and specialized equipment required for catalytic hydrogenation.

Method Reagent/Catalyst Conditions Selectivity Product
Catalytic HydrogenationH₂ / Raney NickelLow pressure H₂, RT, EthanolHigh for NO₂ reduction over C-Br cleavage2-Bromo-6-isopropoxyaniline
Metal/Acid ReductionFe / CH₃COOHRefluxExcellent for NO₂ reduction2-Bromo-6-isopropoxyaniline
Metal Salt ReductionSnCl₂·2H₂ORT or heat, EthanolExcellent for NO₂ reduction2-Bromo-6-isopropoxyaniline
Transfer HydrogenationHCOOH / Iron catalystMild heatHigh for NO₂ reduction2-Bromo-6-isopropoxyaniline organic-chemistry.org

This table summarizes common chemoselective methods for the reduction of the nitro group in the specified substrate.

Neighboring Group Participation and Intramolecular Cyclization Studies

The specific arrangement of substituents in this compound and its derivatives creates opportunities for intramolecular reactions.

Neighboring group participation (NGP) refers to the interaction of a functional group with a reaction center within the same molecule. libretexts.org In derivatives of this compound, the ortho-isopropoxy group, with its lone pair-bearing oxygen atom, could potentially participate in substitution reactions at the C-1 position, influencing reaction rates or stereochemistry. libretexts.orgbeilstein-journals.org For instance, during a nucleophilic substitution reaction, the ether oxygen could act as an internal nucleophile, forming a temporary cyclic oxonium ion intermediate.

A more significant synthetic application arises from intramolecular cyclization , particularly after the selective reduction of the nitro group to an amine. The resulting product, 2-bromo-6-isopropoxyaniline, contains a nucleophilic amine and an electrophilic carbon-bromine bond in a favorable ortho-position, setting the stage for cyclization.

This intramolecular C-N bond formation can be promoted using metal catalysis, such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. These reactions would lead to the formation of a six-membered heterocyclic ring system. The process involves the coordination of the metal to the bromine and the amine, followed by reductive elimination to form the C-N bond and regenerate the catalyst. This strategy is a powerful method for constructing fused heterocyclic scaffolds.

Sequential Reaction Pathway:

Chemoselective Reduction: this compound is first reduced to 2-bromo-6-isopropoxyaniline using a selective method like SnCl₂ or Raney Nickel.

Intramolecular Cyclization: The resulting aniline derivative undergoes a palladium- or copper-catalyzed intramolecular cyclization to yield a substituted benzoxazine (B1645224) derivative or a related heterocycle.

This two-step sequence transforms a simple benzene derivative into a more complex heterocyclic structure, demonstrating the synthetic utility of the starting compound.

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The inquiry for advanced spectroscopic characterization and structural elucidation of this particular molecule yielded information on structurally related compounds, such as various other substituted nitrobenzenes. This includes spectroscopic data for compounds like 1-bromo-2-nitrobenzene (B46134) and 1-butoxy-3-nitrobenzene. While the analysis of these related molecules provides a general understanding of the expected spectral regions for the functional groups present in this compound, it does not constitute the specific, detailed research findings required for a thorough and scientifically accurate article on the target compound itself.

Chemical vendor and supplier websites confirm the commercial availability of this compound and often mention the availability of quality control data, which would include NMR and other spectroscopic information. However, this proprietary data is not typically disclosed in publicly accessible domains.

Consequently, without access to the primary experimental or validated computational spectroscopic data for this compound, it is not possible to provide a detailed analysis and interpretation of its ¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman spectra as requested in the article outline. The generation of scientifically accurate data tables and in-depth discussion for each specified subsection is contingent on the availability of this foundational information.

Therefore, the article focusing solely on the advanced spectroscopic characterization and structural elucidation of "this compound" cannot be generated at this time due to the absence of the necessary specific data in the public domain.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2 Isopropoxy 3 Nitrobenzene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.

The UV-Vis spectrum of 1-Bromo-2-isopropoxy-3-nitrobenzene is primarily dictated by the electronic transitions associated with the substituted nitrobenzene (B124822) chromophore. The benzene (B151609) ring itself exhibits characteristic π → π* transitions. However, the presence of the nitro (-NO2), bromo (-Br), and isopropoxy (-OCH(CH3)2) substituents significantly modulates these transitions.

The nitro group is a strong chromophore and also a powerful electron-withdrawing group. This property leads to charge-transfer (CT) bands in the spectrum, where electron density is moved from the benzene ring (the donor) to the nitro group (the acceptor). These CT bands are often intense and can be sensitive to the electronic nature of other substituents on the ring. The isopropoxy group, being an electron-donating group through resonance, is expected to enhance this charge-transfer character, likely causing a bathochromic (red) shift of the absorption maxima compared to nitrobenzene alone. The bromine atom, while having a deactivating inductive effect, can also participate in resonance, further influencing the electronic landscape of the molecule.

A study of various nitrobenzaldehyde isomers has shown that such compounds typically exhibit weak n → π* transitions at longer wavelengths (around 350 nm) and more intense π → π* and charge-transfer bands at shorter wavelengths (around 250-300 nm) uni-muenchen.de. It is plausible that this compound would display a similar pattern of electronic transitions.

Table 1: Predicted UV-Vis Absorption Characteristics of this compound

Transition Type Predicted λmax Range (nm) Expected Molar Absorptivity (ε) Contributing Chromophores
n → π330 - 360LowNitro group
π → π / Charge Transfer250 - 300HighSubstituted Nitrobenzene Ring

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula nih.govcopernicus.org. The molecular formula of this compound is C9H10BrNO3. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M+) in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units youtube.com.

Table 2: Theoretical Exact Masses for the Molecular Ions of this compound

Molecular Ion Isotope Composition Theoretical Exact Mass (Da)
[M]+C9H10(79Br)NO3258.9895
[M+2]+C9H10(81Br)NO3260.9875

The experimental determination of these exact masses through HRMS would serve as definitive confirmation of the compound's elemental composition.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and offers valuable information about the compound's structure. The fragmentation of aromatic nitro compounds can be complex youtube.comresearchgate.net. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

A common fragmentation pathway for aromatic nitro compounds involves the loss of the nitro group (NO2, 46 Da) or nitric oxide (NO, 30 Da). The loss of the isopropoxy group or parts of it would also be expected. For example, the loss of a propyl radical (C3H7, 43 Da) or propene (C3H6, 42 Da) from the isopropoxy moiety is a likely fragmentation channel. The mass spectrum of the closely related 1-bromo-2-nitrobenzene (B46134) shows characteristic peaks corresponding to the loss of NO2 and other fragments spectrabase.comnist.gov.

The presence of the bromine atom would be evident in the isotopic patterns of the fragment ions that retain it. The initial molecular ion would undergo various cleavages, and the resulting fragment ions would provide a puzzle that, when pieced together, reveals the connectivity of the original molecule.

Table 3: Plausible Fragment Ions in the Mass Spectrum of this compound

m/z (for 79Br) Proposed Fragment Structure/Loss
213[M - NO2]+
216/218[M - C3H6]+ (from isopropoxy)
171/173[M - NO2 - C3H6]+
157/159[C6H4BrO]+
76[C6H4]+

X-ray Crystallography for Solid-State Structure Determination (if applicable)

The crystal structures of many bromo- and nitro-substituted benzene derivatives have been determined, revealing details about intermolecular interactions such as halogen bonding and π-π stacking, which influence the crystal packing semanticscholar.orgnih.gov. Such an analysis for this compound would provide invaluable data for understanding its solid-state properties and for computational modeling studies. However, to date, no publicly available crystallographic data for this specific compound has been reported.

Computational Chemistry and Theoretical Investigations of 1 Bromo 2 Isopropoxy 3 Nitrobenzene and Its Analogues

Quantum Chemical Calculations for Optimized Molecular Geometry

The first step in the computational study of a molecule is typically the determination of its most stable three-dimensional structure, known as the optimized molecular geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A popular and widely used functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The choice of a basis set is also crucial for the accuracy of the calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets like 6-31G* and 6-311++G, and correlation-consistent basis sets such as cc-pVTZ. researchgate.net The 6-311++G basis set, for example, is often used for its ability to accurately describe electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions () for describing bond anisotropies. researchgate.net The selection of a specific DFT functional and basis set combination depends on the desired accuracy and the available computational resources. For a molecule like 1-Bromo-2-isopropoxy-3-nitrobenzene, a combination like B3LYP/6-311++G would be suitable for obtaining reliable geometric and electronic properties. researchgate.netresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets in Computational Chemistry

Component Examples Description
DFT Functionals B3LYP, PBE0, M06-2XApproximations to the exchange-correlation energy, which accounts for quantum mechanical effects.
Basis Sets 6-31G*, 6-311++G**, cc-pVTZSets of mathematical functions that describe the spatial distribution of electrons in the molecule.

The presence of the flexible isopropoxy group necessitates a conformational analysis to identify the lowest energy arrangement. The rotation around the C(aromatic)-O and O-C(isopropyl) single bonds gives rise to different conformers with varying steric and electronic interactions. chemistrysteps.com Computational methods can systematically explore the potential energy surface by rotating these bonds and calculating the energy of each resulting conformation.

Electronic Structure Analysis

With an optimized geometry, the electronic properties of the molecule can be investigated in detail. This includes the analysis of molecular orbitals and the distribution of charge across the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. pearson.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.orgyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. science.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For nitroaromatic compounds, the presence of the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. walisongo.ac.id

Table 2: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV) Description
HOMO Energy -6.5Energy of the highest occupied molecular orbital.
LUMO Energy -2.1Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 4.4An indicator of chemical reactivity and kinetic stability.

The distribution of electron density within a molecule is not uniform and can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. science.gov These analyses assign partial charges to each atom, revealing the electronic effects of the substituents. In this compound, the electronegative oxygen and nitrogen atoms of the nitro group, along with the bromine atom, are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms will be more positive.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. researchgate.netnih.gov The MEP map plots the electrostatic potential onto the electron density surface, with different colors indicating different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. walisongo.ac.idresearchgate.net For a nitroaromatic compound, the area around the nitro group is expected to show a strong negative electrostatic potential due to the high electron density on the oxygen atoms. nih.govacs.org

Spectroscopic Parameter Prediction and Validation

Computational chemistry can also be used to predict various spectroscopic parameters. By calculating the vibrational frequencies of the optimized structure, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net These predicted spectra can be compared with experimental spectra to validate the accuracy of the computational model and to aid in the assignment of experimental vibrational bands to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net The agreement between predicted and experimental spectra serves as a powerful validation of the computational methods employed.

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and effective technique for calculating NMR shielding tensors. researchgate.netyoutube.com This method, often coupled with Density Functional Theory (DFT) functionals like B3LYP or BPW91 and appropriate basis sets (e.g., 6-311++G(d,p)), can provide chemical shift values that correlate well with experimental data. researchgate.netcore.ac.ukconicet.gov.ar

For this compound, the GIAO method would be applied after an initial geometry optimization of the molecule. core.ac.uk The calculated isotropic shielding values (σ) for each nucleus (¹³C and ¹H) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com

The predicted chemical shifts are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which generally causes a downfield shift (deshielding) for the aromatic protons and carbons, particularly at the ortho and para positions. core.ac.uk Conversely, the isopropoxy group (-OCH(CH₃)₂) is an electron-donating group due to the lone pairs on the oxygen atom, leading to an upfield shift (shielding), especially at the ortho and para positions. The bromine atom exhibits a combination of inductive withdrawal and resonance donation, with its effect being position-dependent. In this compound, these competing effects create a complex chemical shift pattern that can be effectively deconvoluted using GIAO calculations. DFT calculations have been shown to reproduce experimental chemical shifts in substituted benzenes with good accuracy. conicet.gov.ar

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using the GIAO method. (Note: These are hypothetical values based on typical substituent effects and are for illustrative purposes.)

AtomPredicted Chemical Shift (δ, ppm)Rationale
¹³C NMR
C1 (-Br)~115Shielded by isopropoxy, deshielded by bromine's electronegativity.
C2 (-O-iPr)~150Strongly deshielded by direct attachment to electronegative oxygen.
C3 (-NO₂)~148Deshielded by the strongly electron-withdrawing nitro group.
C4~125Influenced by ortho nitro and para bromo groups.
C5~130Influenced by ortho bromo and para isopropoxy groups.
C6~120Influenced by ortho isopropoxy and para nitro groups.
Isopropyl CH~72Typical range for ether-linked methine carbon.
Isopropyl CH₃~22Typical range for isopropyl methyl carbons.
¹H NMR
H4~7.8Deshielded by adjacent nitro group.
H5~7.4Less affected by adjacent groups.
H6~7.6Deshielded by para nitro group, shielded by ortho isopropoxy.
Isopropyl CH~4.5Deshielded by adjacent oxygen.
Isopropyl CH₃~1.4Standard chemical shift for isopropyl protons.

Calculated Vibrational Frequencies and Intensities (IR/Raman)

Vibrational spectroscopy is a key technique for identifying functional groups within a molecule. DFT calculations, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, are highly effective for predicting the infrared (IR) and Raman spectra of organic molecules. slideshare.netnih.gov Following geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. scirp.org These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets, so they are typically scaled by an empirical factor (e.g., 0.961) to improve agreement with experimental data. nih.govscirp.org

For this compound, the calculated spectrum would exhibit characteristic bands corresponding to its functional groups. Key vibrational modes include:

Nitro (-NO₂) group: Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

Isopropoxy (-O-iPr) group: C-H stretching vibrations of the isopropyl group and C-O-C ether linkages will have distinct frequencies.

Aromatic ring: C-H stretching modes typically appear above 3000 cm⁻¹, while C=C stretching vibrations occur in the 1400-1600 cm⁻¹ region. scirp.org

C-Br bond: The C-Br stretching vibration is expected at lower frequencies.

A full theoretical analysis provides a Potential Energy Distribution (PED), which allows for the unambiguous assignment of each calculated vibrational mode to specific atomic motions, such as stretching, bending, or wagging. nih.gov Such analyses have been successfully applied to various nitroaromatic compounds. slideshare.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound. (Note: These are illustrative values based on typical frequency ranges for the functional groups.)

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2990 - 2850Medium-Strong
NO₂ Asymmetric Stretch~1535Strong (IR)
Aromatic C=C Stretch1600 - 1450Medium-Strong
NO₂ Symmetric Stretch~1345Strong (IR)
C-O-C Asymmetric Stretch~1250Strong
Aromatic C-H In-Plane Bend1300 - 1000Medium
C-Br Stretch700 - 500Medium

Theoretical UV-Vis Spectra and Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra and analyzing electronic transitions in molecules. acs.orgnih.gov By calculating the vertical transition energies from the optimized ground-state geometry to low-lying excited states, one can simulate the absorption spectrum. researchgate.net The PBE0 hybrid functional, often used with a polarizable continuum model (PCM) to account for solvent effects, has shown success in predicting the spectra of substituted nitrobenzenes. researchgate.netrsc.org

For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis would focus on transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In this molecule, the HOMO is expected to have significant contributions from the electron-rich aromatic ring and the isopropoxy group, while the LUMO will likely be localized on the electron-deficient nitro group. The resulting HOMO-LUMO transition would therefore have significant charge-transfer character, which is typical for nitroaromatic compounds. researchgate.net

Table 3: Hypothetical TD-DFT Results for Electronic Transitions in this compound. (Note: Values are for illustrative purposes.)

Predicted λ_max (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
~3400.25HOMO → LUMOπ → π* (Charge Transfer)
~2800.15HOMO-1 → LUMOπ → π
~2500.40HOMO → LUMO+1π → π

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the electronic structure of a molecule in terms of localized bonds and lone pairs. semanticscholar.org It quantifies intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The strength of these interactions is measured by the second-order perturbation energy, E(2).

In this compound, NBO analysis would reveal several key interactions:

Delocalization from Oxygen: A strong interaction would be observed between the lone pair orbitals (n) of the isopropoxy oxygen and the antibonding π* orbitals of the benzene (B151609) ring (n(O) → π*(C=C)). This represents the electron-donating resonance effect of the alkoxy group.

Delocalization to the Nitro Group: Significant delocalization from the π orbitals of the ring to the antibonding π* orbitals of the nitro group (π(C=C) → π*(N=O)) would be evident, quantifying the electron-withdrawing nature of the substituent. researchgate.net

Table 4: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
n(O) (Lone Pair)π(C2-C3)~20.5Resonance (Electron Donation)
π(C4-C5)π(N-O)~15.2Resonance (Electron Withdrawal)
n(Br) (Lone Pair)σ(C1-C6)~5.8Hyperconjugation
π(C2-C3)π(N-O)~12.0Resonance (Electron Withdrawal)

Reaction Mechanism Studies and Transition State Modeling

Computational Pathways for Electrophilic and Nucleophilic Substitutions

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediates and transition states.

Electrophilic Aromatic Substitution: For electrophilic attack (e.g., nitration, halogenation), calculations would determine the preferred site of substitution. The existing substituents strongly influence the outcome. The isopropoxy group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The bromo group is deactivating but also ortho-, para-directing. Computational modeling can resolve these competing influences by calculating the activation energies for attack at each available position (C4, C5, C6). The pathway with the lowest energy transition state will be the favored one. chemguide.co.uk

Nucleophilic Aromatic Substitution (S_NAr): Nitroaromatic compounds are highly susceptible to S_NAr reactions. research-nexus.netacs.org For this compound, a nucleophile could potentially attack the carbon bearing the bromo group (C1) or the nitro group (C3). DFT calculations can model the reaction pathway, which typically proceeds via a two-step mechanism involving the formation of a stable anionic intermediate known as a Meisenheimer complex. acs.org Quantum chemical calculations have been used extensively to study these pathways, showing that nucleophilic addition to positions occupied by hydrogen can also be a competing and rapid process. researchgate.net By calculating the energies of the transition states and intermediates for attack at each position, the most likely substitution product can be predicted. amazonaws.comnih.gov

Energetics and Kinetics of Key Transformations

Once the reaction pathways are mapped, computational methods can provide quantitative data on the reaction's feasibility and rate.

Kinetics: Using transition state theory, the calculated activation free energy (ΔG‡) can be used to estimate the reaction rate constant (k). rsc.org This allows for a comparison of the rates of competing reaction pathways, such as nucleophilic attack at C1 versus C3, or electrophilic attack at C4 versus C6. Computational studies on analogous systems have shown that factors like steric hindrance and the electronic nature of substituents significantly impact the activation energy and, consequently, the reaction kinetics. research-nexus.netwitpress.com For reactions involving stable intermediates, the rate-determining step can be either the formation or the decomposition of this intermediate. research-nexus.net

Table 5: Hypothetical Energy Profile (kcal/mol) for a Nucleophilic Aromatic Substitution (S_NAr) Reaction of this compound.

SpeciesRelative Free Energy (ΔG, kcal/mol)Description
Reactants + Nucleophile0.0Starting materials
Transition State 1 (TS1)+18.5Formation of Meisenheimer complex
Meisenheimer Intermediate-5.2Stable anionic adduct
Transition State 2 (TS2)+15.0Departure of the leaving group
Products + Leaving Group-10.8Final substitution products

Role of 1 Bromo 2 Isopropoxy 3 Nitrobenzene As a Chemical Building Block and Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Scaffolds

The true value of 1-Bromo-2-isopropoxy-3-nitrobenzene is realized in its application as a precursor for sophisticated organic frameworks. Its structure is primed for reactions that build upon the benzene (B151609) core, leading to diverse and complex molecular families. The functional groups present allow for a variety of chemical transformations, such as nucleophilic substitutions at the bromine-bearing carbon, reduction of the nitro group to an amine, and electrophilic substitution on the aromatic ring, guided by the directing effects of the existing substituents.

While direct research literature specifically detailing the use of this compound in synthesizing heterocyclic systems is not abundant, its structural features strongly suggest its utility in this area. A common and powerful strategy for forming heterocyclic rings, such as benzimidazoles, involves an aromatic compound bearing an ortho-diamine. The nitro group in this compound can be readily reduced to an amino group. Subsequent chemical steps could then be employed to introduce a second amino group or a precursor, setting the stage for cyclization.

For instance, a related compound, 1-Bromo-2-methyl-3-nitrobenzene, serves as a synthetic precursor for benzimidazole-based V-domain Ig suppressor of T-cell activation (VISTA) inhibitors. medchemexpress.com This synthesis relies on the reactivity of the bromine and nitro groups to construct the more complex molecule. medchemexpress.com By analogy, this compound could undergo a similar reaction pathway. The reduction of the nitro group to an amine, followed by a reaction at the adjacent carbon (potentially after displacement of the bromine), would be a key step in forming a fused heterocyclic system.

Table 1: Potential Heterocyclic Systems Derived from this compound

Heterocyclic SystemKey Synthetic Transformation
BenzimidazoleReduction of nitro group, followed by reaction with a carboxylic acid or its derivative.
BenzoxazoleReduction of nitro group, followed by reaction with an acyl chloride, leading to cyclization.
QuinolineModification of substituents to enable a Skraup or Doebner-von Miller reaction.

The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects of the substituents. libretexts.orglibretexts.org In this compound, the isopropoxy group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. This specific arrangement of substituents can be exploited to introduce additional groups onto the aromatic ring with high regioselectivity.

Furthermore, the bromine atom is an excellent handle for cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These palladium-catalyzed reactions are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex biaryl compounds and other polysubstituted aromatics. For example, the palladium-mediated Ullmann cross-coupling reaction of the related 1-Bromo-2-nitrobenzene (B46134) with various partners is a known method for creating β-aryl derivatives. chemicalbook.com This strongly suggests that this compound would be an effective substrate in similar coupling reactions to generate highly substituted biaryl scaffolds, which are common motifs in pharmaceuticals and materials science.

Application in Functional Materials Chemistry

Substituted nitrobenzenes are utilized in the preparation of advanced polymers and other materials. The functional groups on this compound provide points for polymerization or for grafting the molecule onto a polymer backbone. The nitro group, in particular, can be used to tune the electronic properties of a material or can be converted into other functional groups post-polymerization. The presence of the bromo- and isopropoxy- groups adds further possibilities for creating materials with specific thermal, optical, or electronic characteristics. While specific applications of this compound in this field are not widely documented, its potential is inferred from the known chemistry of its constituent functional groups.

Enabling Design Principles for Structurally Related Analogues in Academic Research

In academic and industrial research, particularly in medicinal chemistry and materials science, the ability to systematically modify a chemical scaffold is crucial for optimizing its properties. This compound represents a scaffold that can be systematically altered to explore the chemical space around a core structure.

Bioisosterism, the practice of replacing a functional group in a biologically active compound with another group that retains the desired activity while improving other properties, is a cornerstone of medicinal chemistry. The substituted benzene ring of this compound can itself be the subject of such studies. For instance, saturated polycyclic scaffolds like bicyclo[1.1.1]pentanes (BCPs) are sometimes used as bioisosteric replacements for para-substituted benzene rings to improve pharmacokinetic profiles. nih.gov Researchers might replace the entire this compound core with a different framework to probe the structural requirements for a particular biological target. More commonly, the substituents on the ring would be subject to bioisosteric replacement. The isopropoxy group could be swapped for other ethers or alkyl groups, the bromine for another halogen, and the nitro group for a sulfone or other electron-withdrawing group to fine-tune the molecule's steric and electronic profile.

Exploring chemical space is the process of generating and investigating a wide variety of molecules to discover new compounds with desired functions. nih.govnih.gov this compound is an ideal starting point for such explorations due to its multiple, orthogonally reactive functional groups. A library of analogues can be generated by performing different reactions at each of the three key sites:

The C-Br Bond: A wide array of groups can be introduced via cross-coupling reactions.

The Nitro Group: This group can be reduced to an amine, which then opens up a vast number of subsequent reactions (e.g., amide formation, sulfonamide formation, diazotization).

The Aromatic Ring: Subject to further electrophilic substitution at the positions activated by the isopropoxy group.

This systematic derivatization allows researchers to map the structure-activity relationship (SAR) of a compound series, providing critical insights for the design of new drugs or materials. nih.gov The automated functionalization of molecular scaffolds is a modern approach to rapidly explore this chemical space. nih.gov

Future Perspectives and Emerging Research Avenues for Halogenated Nitroaromatic Ethers

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of halogenated nitroaromatic ethers often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research is poised to focus on the development of more sustainable and efficient synthetic methodologies.

Key Research Directions:

Green Chemistry Approaches: The use of environmentally benign reagents and solvents is a paramount goal. researchgate.net Research into solid-supported catalysts, microwave-assisted reactions, and ionic liquids can lead to cleaner and more efficient syntheses of compounds like 1-Bromo-2-isopropoxy-3-nitrobenzene. researchgate.net For instance, the nitration of aromatic compounds, a key step in the synthesis of nitroaromatics, is being explored using solid acid catalysts to minimize the use of corrosive acids like sulfuric and nitric acid. nih.govresearchgate.net

Continuous Flow Synthesis: Transferring synthetic processes from batch to continuous flow systems offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. acs.org The selective hydrogenation of halogenated nitroaromatics, a common transformation, has been successfully demonstrated in flow reactors, suggesting that the synthesis of precursors to this compound could be significantly optimized. acs.org

Catalytic C-O and C-X Bond Formation: Developing novel catalytic systems for the direct and selective introduction of the isopropoxy and bromo groups onto a nitrobenzene (B124822) scaffold is a key challenge. Research in this area could lead to more atom-economical and step-efficient synthetic routes.

Synthetic StrategyPotential AdvantagesRelevant Research Areas
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency. researchgate.netGreen chemistry, process intensification.
Continuous Flow ChemistryEnhanced safety, scalability, and process control. acs.orgProcess analytical technology (PAT), microreactor technology.
Solid-Supported CatalysisEase of catalyst separation and recycling, reduced waste. researchgate.netHeterogeneous catalysis, sustainable chemistry.

Exploration of Underutilized Reactivity Modes

The reactivity of halogenated nitroaromatic ethers is typically dominated by nucleophilic aromatic substitution (SNAr) reactions, where the nitro group activates the ring towards attack, and the halogen acts as a leaving group. However, there are several underutilized reactivity modes that could be explored for novel molecular constructions.

Future Research Focus:

Transition Metal-Catalyzed Cross-Coupling Reactions: The bromine atom in this compound can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of a wide range of substituents, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Reductive Cyclization Reactions: The nitro group can be selectively reduced to an amino group, which can then participate in intramolecular cyclization reactions with other functional groups on the molecule or on a coupling partner. This could be a powerful strategy for the synthesis of heterocyclic compounds.

Photochemical Transformations: The interaction of light with nitroaromatic compounds can lead to unique photochemical reactions. Exploring the photochemistry of this compound could uncover novel reaction pathways and intermediates.

Reactivity ModePotential OutcomeKey Enabling Technologies
Palladium-Catalyzed Cross-CouplingFormation of new C-C, C-N, and C-O bonds. chemicalbook.comDevelopment of advanced catalyst systems.
Selective Nitro Group ReductionSynthesis of anilines and subsequent heterocycle formation. acs.orgChemoselective reducing agents, catalytic hydrogenation.
Photoredox CatalysisAccess to radical-mediated transformations under mild conditions.Visible-light photocatalysis, development of novel photosensitizers.

Advanced Spectroscopic Characterization Techniques for Complex Systems

A thorough understanding of the structure, dynamics, and electronic properties of complex molecules derived from this compound is crucial for their application. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

Emerging Techniques and Applications:

Multidimensional NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) are invaluable for unambiguously assigning the complex proton and carbon spectra of substituted aromatic compounds. For more complex systems, advanced techniques like NOESY can provide information about through-space interactions and conformational preferences. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel compounds. nih.govdata.gov Techniques like gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and chemical ionization (CI) can provide detailed fragmentation patterns that aid in structure elucidation. nih.govdata.gov

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). rsc.org This synergy between experimental and computational methods provides a powerful tool for structural analysis.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical synthesis and materials discovery. nih.gov

Future Applications:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to target molecules like derivatives of this compound, potentially uncovering pathways that a human chemist might overlook. nih.gov

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and potential side products, thus accelerating the optimization of reaction conditions.

Property Prediction: AI can be used to predict the physicochemical and biological properties of virtual compounds, allowing for the in silico screening of large libraries of potential molecules before their synthesis. acs.orgresearchgate.netnih.gov This can significantly reduce the time and cost associated with drug discovery and materials development. acs.org

Investigation of Non-Linear Optical Properties and Other Advanced Material Applications

The presence of electron-donating (isopropoxy) and electron-withdrawing (nitro) groups on the aromatic ring, along with the polarizable bromine atom, suggests that derivatives of this compound could exhibit interesting non-linear optical (NLO) properties. nih.govnih.gov

Potential Research Avenues:

Second- and Third-Order NLO Materials: The push-pull nature of the substituents could lead to significant second-order NLO responses, which are essential for applications such as frequency doubling of laser light. upatras.gr Further functionalization could enhance third-order NLO properties, which are important for optical switching and data storage. upatras.grfrontiersin.org

Organic Light-Emitting Diodes (OLEDs): By incorporating this scaffold into larger conjugated systems, it may be possible to develop new materials for OLEDs. The electronic properties of the substituted benzene (B151609) ring can be tuned to achieve desired emission colors and efficiencies.

Liquid Crystals: The rigid aromatic core with flexible side chains could be a building block for novel liquid crystalline materials. The polarity and shape of the molecule would influence its mesomorphic properties.

Application AreaKey Molecular FeatureDesired Property
Non-Linear OpticsPush-pull electronic structure, polarizability. nih.govHigh hyperpolarizability (β and γ). nih.gov
Organic ElectronicsExtended π-conjugation, tunable HOMO/LUMO levels.Efficient charge transport and light emission.
Liquid CrystalsAnisotropic molecular shape, polarity.Formation of mesophases over a wide temperature range.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-2-isopropoxy-3-nitrobenzene?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A feasible route starts with nitration of 1-bromo-2-isopropoxybenzene under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Alternatively, nucleophilic aromatic substitution (SNAr) can introduce the isopropoxy group into a pre-nitrated bromobenzene derivative. AI-powered synthesis tools suggest prioritizing electrophilic nitration after introducing the bromo and isopropoxy groups due to steric and electronic effects . Reaction optimization should monitor byproducts via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns by comparing chemical shifts to analogous compounds (e.g., 1-Bromo-2-chloro-3-nitrobenzene δH ~7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z ~274–276 for C₉H₉BrNO₃).
  • HPLC-PDA : Assess purity (>95% recommended for reproducibility) using reverse-phase columns (C18) with acetonitrile/water gradients.

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture due to the nitro group. Store in amber vials under inert gas (N₂/Ar) at –20°C. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition pathways (e.g., hydrolysis of the isopropoxy group or nitro reduction). Use Karl Fischer titration to monitor moisture uptake .

Advanced Research Questions

Q. How can contradictions in regioselectivity during functionalization of this compound be resolved?

  • Methodological Answer : Regioselectivity in further substitutions (e.g., Suzuki couplings) depends on the directing effects of existing groups. The nitro group is a strong meta-director, while isopropoxy is an ortho/para-director. Computational modeling (DFT calculations) predicts the dominant site for electrophilic attack. Validate predictions experimentally by isolating intermediates and analyzing substituent effects via Hammett plots .

Q. What strategies improve yield in catalytic cross-coupling reactions involving this compound?

  • Methodological Answer : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) for Buchwald-Hartwig amination or Suzuki-Miyaura couplings. Use microwave-assisted synthesis to reduce reaction times and byproduct formation. Monitor ligand-to-metal ratios via ³¹P NMR to prevent catalyst deactivation. For sterically hindered substrates, employ bulky ligands (SPhos) .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Utilize density functional theory (DFT) to calculate activation energies for proposed reaction pathways (e.g., SNAr vs. radical mechanisms). Tools like Gaussian or ORCA simulate transition states, while AI platforms (e.g., PubChem’s reaction database) identify analogous transformations. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What mechanistic insights explain unexpected byproducts during reduction of the nitro group?

  • Methodological Answer : Nitro group reduction (e.g., H₂/Pd-C) may produce hydroxylamine or amine intermediates, which can undergo side reactions (e.g., coupling or oxidation). Use in-situ IR spectroscopy to track intermediate formation. Adjust reductant strength (e.g., switch from Sn/HCl to catalytic hydrogenation) and monitor pH to suppress side pathways .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Systematically replicate protocols while varying critical parameters (solvent purity, catalyst batch, temperature control). Use design of experiments (DoE) to identify confounding factors (e.g., trace metals in solvents). Cross-reference with PubChem’s reproducibility guidelines and report raw data (e.g., NMR integrals, HPLC chromatograms) .

Q. What analytical methods confirm the absence of toxic impurities in this compound?

  • Methodological Answer : Employ GC-MS or LC-MS/MS to detect halogenated byproducts (e.g., dioxins from high-temperature reactions). Follow EPA DSSTox protocols for threshold limits (e.g., <0.1% for mutagenic impurities). Use ion chromatography to quantify residual bromide ions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.